molecular formula C13H11N3 B1269758 2-(Benzylamino)nicotinonitrile CAS No. 50351-72-9

2-(Benzylamino)nicotinonitrile

Cat. No.: B1269758
CAS No.: 50351-72-9
M. Wt: 209.25 g/mol
InChI Key: GSDQHSDPGWFMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)nicotinonitrile is an organic compound with the molecular formula C13H11N3. It consists of a nicotinonitrile core with a benzylamino group attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Benzylamino)nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

  • 2-(Aminomethyl)nicotinonitrile
  • 2-(Phenylamino)nicotinonitrile
  • 2-(Methylamino)nicotinonitrile

Comparison: 2-(Benzylamino)nicotinonitrile is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties.

Biological Activity

2-(Benzylamino)nicotinonitrile is an organic compound characterized by its unique structural features, combining a benzylamino group with a nicotinonitrile core. Its molecular formula is C13H11N3, and it has gained attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The presence of the benzylamino group in this compound imparts distinct chemical properties that influence its biological activity. The compound is believed to interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Preliminary studies suggest that it may be involved in pathways related to inflammation and cell proliferation .

  • Enzyme Interaction : this compound may act as a biochemical probe to study enzyme interactions.
  • Receptor Binding : It potentially binds to receptors involved in inflammatory responses and cellular growth regulation.

Anti-inflammatory and Anticancer Properties

Research has indicated that this compound exhibits promising anti-inflammatory and anticancer activities. For instance, its derivatives have been explored for their efficacy against pancreatic β-cell dysfunction induced by endoplasmic reticulum (ER) stress, which is a significant factor in diabetes development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryModulates inflammatory pathways
AnticancerPotential efficacy against cancer cell lines
β-cell ProtectionProtects pancreatic β-cells from ER stress

Case Studies

  • Pancreatic β-cell Protection : A study identified a derivative of this compound that exhibited significant protective effects on pancreatic β-cells against ER stress. The compound demonstrated maximal activity with an EC50 value of 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating high potency in preventing cell death associated with diabetes .
  • Synthesis and Biological Evaluation : Another investigation focused on synthesizing multi-substituted pyridines from ylidenemalononitriles, which included derivatives of this compound. The study highlighted the compound's role as an intermediate in synthesizing more complex organic molecules with potential biological applications .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Compound NameStructure FeaturesNotable Activities
2-(Aminomethyl)nicotinonitrileAminomethyl groupAnticancer activity
4-anilino-2-(benzylamino)nicotinonitrileAniline substituentAntimicrobial properties
2-(Methylamino)nicotinonitrileMethylamine instead of benzylamineModerate anti-inflammatory effects

The presence of the benzylamino moiety in this compound enhances its biological activity compared to these similar compounds, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

2-(benzylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDQHSDPGWFMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340158
Record name 2-(benzylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50351-72-9
Record name 2-(benzylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in 66% yield from 2-fluoronicotinonitrile and benzylamine according to the procedure described for Example 178A. MS (ESI+) m/z 210.0 (M+H)+; 1H NMR (DMSO-d6) δ 4.59 (d, J=6.1 Hz, 2H), 6.64 (dd, J=7.6, 4.9 HZ, 1H), 7.16-7.24 (m, 1H), 7.26-7.32 (m, 5H), 7.71 (dd, J=5.9, 5.9 Hz, 1H), 7.91 (dd, J=7.6, 1.9 Hz, 1H), 8.23 (dd, J=4.9, 1.9 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylamino)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(Benzylamino)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(Benzylamino)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(Benzylamino)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(Benzylamino)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(Benzylamino)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.